N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an amino group attached to a phenyl ring, and a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced by reacting the pyrimidine derivative with an appropriate amine under acidic conditions.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the aminophenyl derivative with thiophene-2-carboxamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine derivatives: These compounds share the pyrimidine and pyrrolidine moieties and are known for their pharmacological activities.
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide moiety and are studied for their electronic properties.
Uniqueness
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological and chemical properties not found in other compounds
Properties
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-21-18(13-19(22-14)25-10-2-3-11-25)23-15-6-8-16(9-7-15)24-20(26)17-5-4-12-27-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFCGOKBFIEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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